![molecular formula C11H21NO3 B6599083 tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate CAS No. 1785229-94-8](/img/structure/B6599083.png)
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate, also known as TBEMC, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a white, solid crystalline compound that is insoluble in water, but is soluble in organic solvents. TBEMC has a variety of scientific applications, from its use in the synthesis of other compounds to its biochemical and physiological effects. In
Scientific Research Applications
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-hydroxy-3-methyl-3-butyl-3-oxetanyl-2-ethylcarbamate, which is used as an intermediate in the synthesis of certain pharmaceuticals. It has also been used to study the mechanism of action of certain enzymes, such as the enzyme acetylcholinesterase.
Mechanism of Action
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is known to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus increasing its concentration in the body.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the body due to tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has a variety of biochemical and physiological effects. It has been shown to increase alertness, attention, and memory, as well as reduce fatigue and improve overall cognitive performance. It has also been shown to increase muscle strength and reduce muscle fatigue, making it potentially beneficial for athletes.
Advantages and Limitations for Lab Experiments
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, meaning it can be stored for long periods of time without significant degradation. However, it is important to note that tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is a relatively potent inhibitor of acetylcholinesterase, and thus should be handled with care in the laboratory.
Future Directions
The potential applications of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate are far-reaching, and there are many possible future directions for research. One potential direction is the development of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate-based drugs for the treatment of cognitive disorders, such as Alzheimer’s disease. Additionally, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate could be used to study the effects of acetylcholine on other physiological processes, such as muscle contraction and cardiovascular function. Finally, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate could be used to develop new synthetic methods for the production of other compounds, such as pharmaceuticals.
Synthesis Methods
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol with ethyl chloroformate, which yields tert-butyl chloroformate. This compound can then be reacted with 3-methyloxetane to form the desired product, tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate.
properties
IUPAC Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-5-11(4)7-14-8-11/h5-8H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSYWGIMSVUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



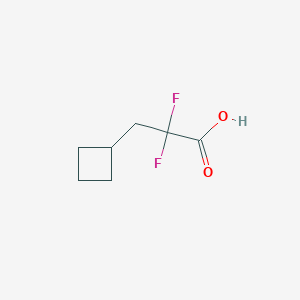
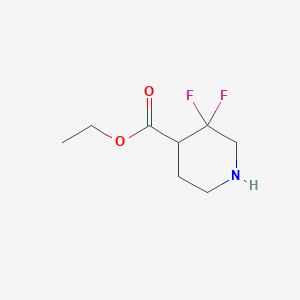
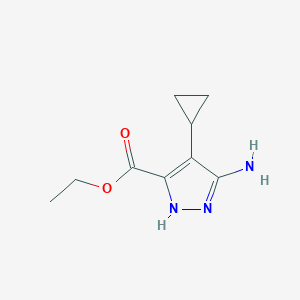
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
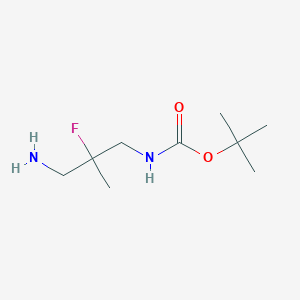
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
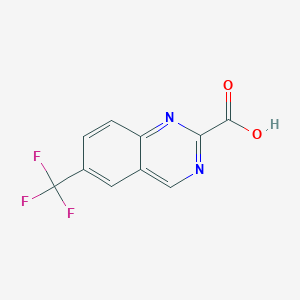


![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)